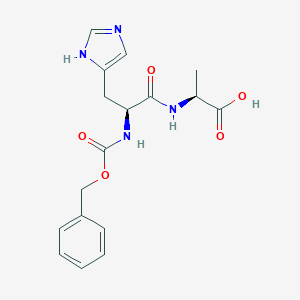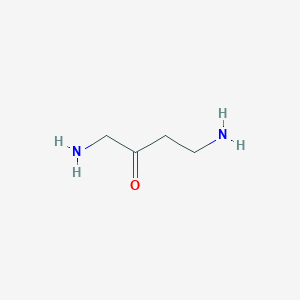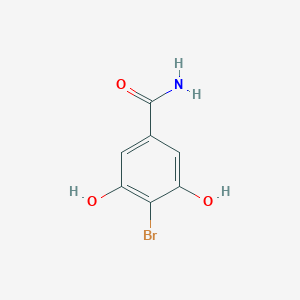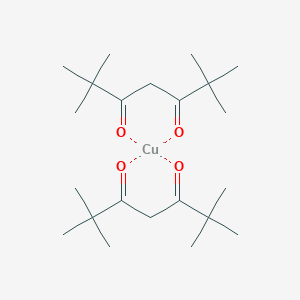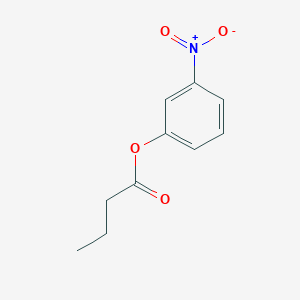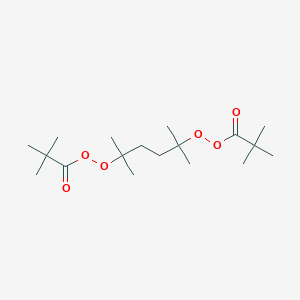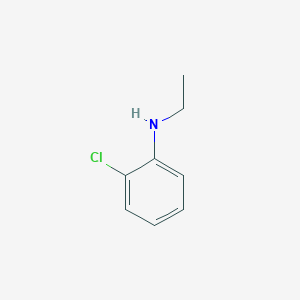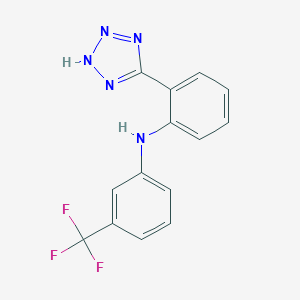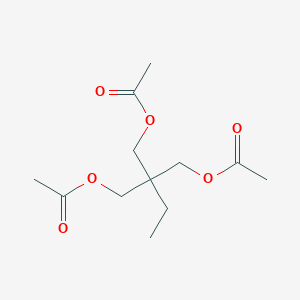
Trimethylolpropane triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylolpropane triacetate (TMPTA) is a chemical compound that is widely used in various industries, including coatings, adhesives, and printing inks. It is a colorless liquid with a mild odor and is known for its excellent performance properties, such as high reactivity, low volatility, and good solubility. TMPTA is synthesized through a complex chemical process and has numerous applications in scientific research.
Wirkmechanismus
Trimethylolpropane triacetate acts as a crosslinking agent by reacting with functional groups, such as hydroxyl, carboxyl, and amino groups, in the polymer chain. The reaction forms covalent bonds between the polymer chains, which increases the strength and durability of the material. Trimethylolpropane triacetate also acts as a reactive diluent by reducing the viscosity of the coating or ink formulation, which improves its flow and leveling properties.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Trimethylolpropane triacetate. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. Trimethylolpropane triacetate is also biodegradable, which makes it environmentally friendly.
Vorteile Und Einschränkungen Für Laborexperimente
Trimethylolpropane triacetate has several advantages for lab experiments, including its high reactivity, low volatility, and good solubility. It is also easy to handle and store. However, its high reactivity can also be a limitation, as it can react with other compounds in the lab, leading to unwanted reactions. Trimethylolpropane triacetate is also relatively expensive compared to other crosslinking agents.
Zukünftige Richtungen
There are several future directions for the use of Trimethylolpropane triacetate in scientific research. One area of interest is the development of new polymers with improved properties, such as increased strength, durability, and biodegradability. Trimethylolpropane triacetate can also be used in the formulation of new coatings and inks with improved performance properties, such as scratch resistance and UV stability. Another area of interest is the use of Trimethylolpropane triacetate in the synthesis of new materials, such as nanoparticles and nanocomposites, which have potential applications in various industries, including electronics, biomedical, and energy.
Synthesemethoden
Trimethylolpropane triacetate is synthesized through the esterification of trimethylolpropane (TMP) with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under controlled conditions, including temperature, pressure, and reaction time, to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Trimethylolpropane triacetate is widely used in scientific research as a crosslinking agent, which is used to increase the strength and durability of polymers. It is also used as a monomer in the synthesis of various polymers, such as polyesters, polyurethanes, and acrylics. Trimethylolpropane triacetate is also used as a reactive diluent in the formulation of UV-curable coatings and inks.
Eigenschaften
CAS-Nummer |
10441-87-9 |
|---|---|
Produktname |
Trimethylolpropane triacetate |
Molekularformel |
C12H20O6 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
2,2-bis(acetyloxymethyl)butyl acetate |
InChI |
InChI=1S/C12H20O6/c1-5-12(6-16-9(2)13,7-17-10(3)14)8-18-11(4)15/h5-8H2,1-4H3 |
InChI-Schlüssel |
YTKGRNLQFINUJR-UHFFFAOYSA-N |
SMILES |
CCC(COC(=O)C)(COC(=O)C)COC(=O)C |
Kanonische SMILES |
CCC(COC(=O)C)(COC(=O)C)COC(=O)C |
Andere CAS-Nummern |
10441-87-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




